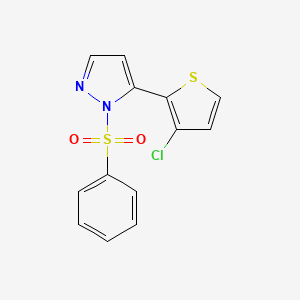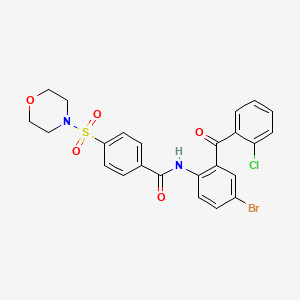
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(morpholinosulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(morpholinosulfonyl)benzamide, also known as BAY 11-7082, is a synthetic compound that has been extensively studied for its anti-inflammatory and anti-cancer properties.
科学的研究の応用
Selective CB(2) Agonists
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(morpholinosulfonyl)benzamide is part of a sulfamoyl benzamide class of CB(2) agonists that demonstrate potential in improving in vitro metabolic stability while retaining high potency for the CB(2) receptor. Compound 14 from this class showed promise as a selective CB(2) agonist with moderate in vitro metabolic stability and oral bioavailability. It demonstrated efficacy in a rat model of post-surgical pain, highlighting its potential therapeutic application (Sellitto et al., 2010).
Gastroprokinetic Agents
Derivatives of this chemical class have been identified as potent gastroprokinetic agents. Specifically, 2-amino-N-[(4-benzyl-2-morpholinyl)methyl]benzamides showed potent activity, comparable to standard agents like metoclopramide. These findings indicate the potential of these compounds in the management of conditions involving decreased gastric emptying (Kato et al., 1995).
Antifungal Activity
This compound and its derivatives exhibit antifungal properties. The synthesized compounds were tested against phytopathogenic fungi and yeast, showing significant antifungal activity. This suggests the potential use of these compounds in combating fungal infections in plants (Ienascu et al., 2018).
Antidepressant Applications
The compound is related to the synthesis of antidepressants such as befol. Befol, synthesized through the interaction of 4-chloro-N-(3-chloropropyl)benzamide with morpholine, is an original antidepressant belonging to the class of type A reversible MAO inhibitors. The synthesis process of befol, involving the reaction of benzamide derivatives with morpholine, highlights the importance of these compounds in pharmaceutical manufacturing (Donskaya et al., 2004).
特性
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrClN2O5S/c25-17-7-10-22(20(15-17)23(29)19-3-1-2-4-21(19)26)27-24(30)16-5-8-18(9-6-16)34(31,32)28-11-13-33-14-12-28/h1-10,15H,11-14H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPPUHHSEJEEHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2518387.png)
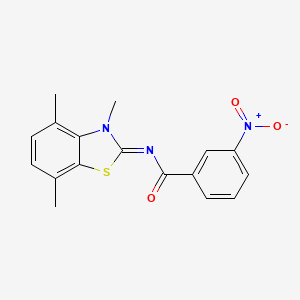
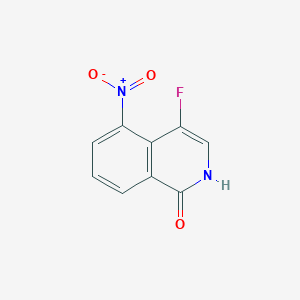
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2518393.png)
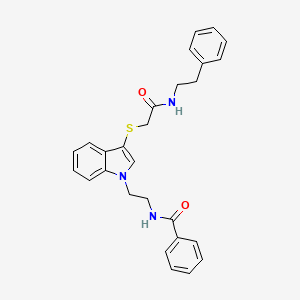

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2518398.png)

![N-(3-chlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2518402.png)
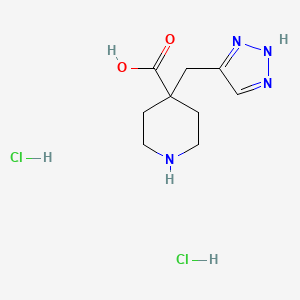
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide](/img/structure/B2518407.png)
![1-benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2518408.png)
![2-ethoxy-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B2518409.png)
